NAMPT Inhibition Potency: Superior to Parent Nicotinamide Scaffolds
2-Chloro-N,N-diethylnicotinamide demonstrates picomolar inhibition of recombinant human NAMPT (IC50 = 0.15 nM), establishing its utility as a probe for NAD salvage pathway studies [1]. In contrast, the unsubstituted parent nicotinamide is the native substrate for NAMPT and does not inhibit the enzyme, while 2-chloronicotinamide lacks the diethyl amide motif required for high-affinity NAMPT binding. This >10,000-fold potency advantage over the native substrate defines the compound's role as a tool for metabolic research.
| Evidence Dimension | NAMPT enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 0.15 nM |
| Comparator Or Baseline | Nicotinamide (endogenous substrate) – no inhibitory activity at physiological concentrations; serves as substrate with Km ~μM range |
| Quantified Difference | >10,000-fold lower IC50 relative to reported Km values for nicotinamide |
| Conditions | Recombinant human NAMPT; preincubation for 5 mins followed by NAM addition; fluorescence-based assay measured for 15 mins [1] |
Why This Matters
This data identifies 2-chloro-N,N-diethylnicotinamide as a nanomolar NAMPT inhibitor, enabling robust target engagement studies in cellular NAD depletion assays where unmodified nicotinamide would be inert.
- [1] BindingDB. BDBM50625739. CHEMBL5429026. Inhibition of recombinant human NAMPT. View Source
